N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
N-Phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrazine ring and at the 4-position with a carboxamide group linked to a phenethyl moiety. This structure combines aromatic and heteroaromatic systems, which are commonly associated with bioactive properties in medicinal and agrochemical research. The pyrazine ring contributes to hydrogen-bonding interactions, while the phenethyl group may enhance lipophilicity, influencing pharmacokinetic behavior.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h1-5,8-11H,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZYAXDHANJVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazin-2-amine with thiazole-4-carboxylic acid derivatives. One common method includes the use of TiCl4 as a catalyst to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the pyrazine ring can introduce various functional groups.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | Pyrazin-2-amine | TiCl₄ catalyst, reflux |
| Purification | Organic solvents | Filtration and crystallization |
| Characterization | NMR, IR spectroscopy | Standard analytical methods |
Chemistry
In the field of chemistry, N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to the development of novel compounds with enhanced properties.
Biology
Biological investigations have highlighted the compound's potential as an enzyme inhibitor or receptor modulator. Thiazole derivatives, including this compound, have demonstrated diverse biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects .
Medicine
The compound has been explored for its therapeutic effects, particularly in anticancer and antifungal applications. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation .
Case Study: Anticancer Activity
A series of phenylthiazole derivatives were synthesized and tested against various cancer cell lines (SKNMC, Hep-G2, MCF-7). The results indicated significant cytotoxicity with IC₅₀ values comparable to established chemotherapeutics such as doxorubicin .
Industry
In industrial applications, this compound is utilized in developing new materials with unique electronic or optical properties. Its incorporation into polymer matrices has led to advancements in sensor technologies and organic electronics.
Pharmacological Insights
Thiazole derivatives exhibit a broad spectrum of pharmacological activities. Recent studies have focused on their potential as antitubercular agents. For instance, substituted thiazoles have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis .
Table 2: Pharmacological Activities of Thiazole Derivatives
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against various bacterial strains |
| Antitubercular | Inhibits growth of Mycobacterium tuberculosis |
| Anti-inflammatory | Reduces inflammation through cytokine modulation |
Mechanism of Action
The mechanism of action of N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . By binding to the active site of the enzyme, the compound can disrupt the normal metabolic processes of pathogenic organisms, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table compares N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide with key analogs from the evidence, focusing on molecular weight, substituents, and heterocyclic components:
Key Observations :
- Heterocyclic Influence : The pyrazine ring in the target compound may enhance π-π stacking or hydrogen bonding compared to pyridine analogs (e.g., 4-pyridinyl in ), which are more basic and less electron-deficient.
- Substituent Effects : Bulky substituents (e.g., bromo-pyrazolyl groups in ) increase molecular weight and may reduce solubility, whereas the phenethyl group in the target compound balances lipophilicity and steric bulk.
Biological Activity
N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure comprising:
- Thiazole ring : Known for its role in various biological activities.
- Pyrazine moiety : Contributes to the compound's pharmacological properties.
- Phenethyl group : Enhances interaction with biological targets.
The presence of these functional groups facilitates various biochemical interactions, making it a subject of interest in medicinal chemistry.
Research indicates that this compound exhibits several mechanisms of action:
- Histone Deacetylase Inhibition : It has been identified as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. This inhibition is crucial for regulating gene expression associated with cancer progression and neurodegenerative disorders.
- Cannabinoid Receptor Modulation : Preliminary studies suggest potential interaction with cannabinoid receptor type 1 (CB1R), which is involved in pain perception, mood regulation, and memory.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, potentially through modulation of cytokine release and inhibition of nitric oxide production .
Biological Activity Overview
The compound demonstrates a broad spectrum of biological activities, as summarized in the following table:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of various cancer cell lines, including HeLa and HepG2 |
| Anti-inflammatory | Reduces LPS-induced TNFα release and nitric oxide production |
| Neuroprotective | Potential effects on neurodegenerative pathways through CB1R modulation |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy. Variations in substituents on the thiazole and pyrazine rings can significantly influence biological activity. For example:
- Fluorination : The introduction of fluorine atoms can enhance binding affinity towards HDACs.
- Alkyl Substituents : Different alkyl groups at specific positions have been shown to modulate anticancer activity and selectivity against cancer cells versus normal cells .
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study demonstrated that this compound inhibited cell growth in HeLa cells by over 50% at specific concentrations, indicating significant cytotoxicity against cancer cells while sparing normal fibroblasts .
- Anti-inflammatory Research : Another investigation highlighted its ability to inhibit the production of inflammatory markers in macrophage models, suggesting its potential use in treating inflammatory diseases.
- Neuropharmacological Effects : Research into its effects on CB1R revealed potential implications for treating neurodegenerative diseases such as Alzheimer's by modulating neuroinflammation and apoptosis pathways.
Q & A
Q. What are the key synthetic strategies for constructing the thiazole core in N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide?
The thiazole ring is typically synthesized via cyclization of a thioamide and α-haloketone under basic or acidic conditions. For example, reacting a pyrazine-containing thioamide with a bromoketone precursor forms the thiazole scaffold. Subsequent functionalization involves palladium-catalyzed coupling (e.g., Suzuki) to introduce aromatic groups and amidation to attach the phenethyl carboxamide moiety. Solvent choice (e.g., ethanol-water mixtures) and catalysts (e.g., CuI for azide-alkyne cycloadditions) are critical for yield optimization .
Q. How is the structural integrity of this compound validated experimentally?
Multinuclear NMR (¹H, ¹³C) confirms connectivity and stereochemistry, with characteristic shifts for the thiazole C-H (~8.5 ppm) and pyrazine protons. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z ≈ 368.1 for [M+H]⁺). Purity (>95%) is assessed via reverse-phase HPLC using gradients of acetonitrile/water with trifluoroacetic acid as an ion-pairing agent. Crystallography (if applicable) employs SHELX programs for refinement .
Advanced Research Questions
Q. What challenges arise in stereochemical control during synthesis of thiazole-4-carboxamide derivatives?
Chiral centers, such as those in amino acid-derived precursors (e.g., S-proline), require strict control of reaction conditions (temperature, solvent polarity) to avoid racemization. Low yields (e.g., 6–17% in some analogues) may stem from steric hindrance during amidation or competing side reactions. Chiral HPLC or derivatization with Mosher’s acid can resolve enantiomers .
Q. How can reaction yields be optimized for pyrazine-thiazole hybrids?
Yield optimization involves:
Q. What analytical methods resolve byproducts from thiazole ring-forming reactions?
Preparative TLC (silica gel, n-hexane/EtOAc) isolates byproducts, while LC-MS identifies impurities (e.g., unreacted thioamide or haloketone). For persistent challenges, orthogonal purification via size-exclusion chromatography or recrystallization in EtOH/water is recommended .
Q. What strategies enable functionalization of the carboxamide group for SAR studies?
The carboxamide can be converted to a thioamide using Lawesson’s reagent (2.2 eq, toluene, 110°C). For bioisosteric replacements, the amide bond is replaced with sulfonamides or urea via reaction with sulfonyl chlorides or carbodiimides, respectively .
Q. How can computational modeling predict biological activity or reactivity?
Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases), using crystal structures from the PDB. DFT calculations (Gaussian 09) assess electrophilicity of the thiazole core, guiding functionalization at the C4 position. MD simulations (AMBER) evaluate stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
